3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one
CAS No.: 920366-89-8
Cat. No.: VC5571864
Molecular Formula: C19H21ClFN7O
Molecular Weight: 417.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920366-89-8 |
|---|---|
| Molecular Formula | C19H21ClFN7O |
| Molecular Weight | 417.87 |
| IUPAC Name | 3-chloro-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one |
| Standard InChI | InChI=1S/C19H21ClFN7O/c1-19(2,11-20)18(29)27-8-6-26(7-9-27)16-15-17(23-12-22-16)28(25-24-15)14-5-3-4-13(21)10-14/h3-5,10,12H,6-9,11H2,1-2H3 |
| Standard InChI Key | KOUDNLIXZVJXDA-UHFFFAOYSA-N |
| SMILES | CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the triazolo[4,5-d]pyrimidine class, featuring a 7-membered piperazine ring connected to a 3-fluorophenyl-substituted triazole moiety. Key structural elements include:
-
Triazolo-pyrimidine core: A fused bicyclic system providing planar aromaticity for potential π-π stacking interactions.
-
Piperazine linker: Enhances solubility and serves as a spacer for conformational flexibility .
-
3-Fluorophenyl group: Introduces electron-withdrawing effects and metabolic stability via fluorine substitution .
-
Chlorodimethylpropanone tail: A lipophilic domain that may influence membrane permeability and target engagement .
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental and computational analyses:
The relatively high topological polar surface area (95.7 Ų) suggests moderate membrane permeability, while the calculated LogP of 2.8 indicates balanced hydrophobicity for cellular uptake .
Synthesis and Structural Optimization
Multi-Step Synthetic Route
The synthesis follows a modular approach common to triazolo-pyrimidine derivatives (Figure 1):
-
Triazole Ring Formation:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-fluoroaniline-derived azides and propargylamines generates the 1,2,3-triazole core . -
Pyrimidine Annulation:
Condensation with malononitrile derivatives under acidic conditions forms the fused pyrimidine ring . -
Piperazine Coupling:
Nucleophilic aromatic substitution at the 7-position of the pyrimidine with piperazine, typically using DIPEA as a base in DMF at 80°C . -
Acylation of Piperazine:
Reaction with 3-chloro-2,2-dimethylpropanoyl chloride introduces the terminal ketone group, finalized through recrystallization from ethanol/water mixtures .
Structural Analogues and SAR Insights
Comparative analysis with analogue 920412-62-0 (4-methoxyphenyl variant) reveals:
| Modification | 3-Fluorophenyl (920366-89-8) | 4-Methoxyphenyl (920412-62-0) | Impact |
|---|---|---|---|
| Substituent Position | Meta-fluorine | Para-methoxy | Alters electron distribution |
| Molecular Weight | 417.87 | 429.90 | +12.03 Da |
| Calculated LogP | 2.8 | 2.5 | Increased hydrophobicity |
| ERα Binding (Predicted) | Moderate | Low | Fluorine enhances affinity |
Fluorine's electronegativity improves target binding through dipole interactions and metabolic stability compared to methoxy groups .
Pharmacokinetic and Toxicological Considerations
ADME Properties (Predicted)
-
Absorption: 78% oral bioavailability (SwissADME)
-
Metabolism: Primary CYP3A4 substrate with oxidative dechlorination as major pathway
-
Excretion: Renal (62%) and fecal (38%)
Toxicity Risks
Structural alerts include:
-
Chloroketone Group: Potential glutathione reactivity (hepatotoxicity risk)
-
Triazole Ring: CYP inhibition possible at >10 μM concentrations
Future Research Directions
-
Target Deconvolution: CRISPR-Cas9 screening to identify primary molecular targets
-
Formulation Optimization: Liposomal encapsulation to enhance solubility
-
Combination Therapies: Synergy testing with PD-1/PD-L1 inhibitors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume